![molecular formula C13H20N4O2 B2940650 (S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 915002-35-6](/img/structure/B2940650.png)
(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
“(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound that falls under the category of carbamates . Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of a variety of other chemical compounds .
Synthesis Analysis
The synthesis of carbamates, such as “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Tert-butyl carbamates are produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate .Molecular Structure Analysis
The molecular structure of “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrazin-2-ylamino group, a pyrrolidine ring, and a tert-butyl ester group .Chemical Reactions Analysis
The chemical reactions involving “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” would likely involve the functional groups present in the molecule. For instance, the tert-butyl ester group could undergo reactions typical of esters, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” would be influenced by its molecular structure. For instance, the presence of the tert-butyl ester group could impact its solubility and stability .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
This compound is utilized in the synthesis of imidazo[1,2-a]pyridines, which are recognized for their wide range of applications in medicinal chemistry due to their “drug prejudice” scaffold . These heterocycles are also valuable in material science because of their structural characteristics .
Anticancer Activity
The compound serves as a precursor in the synthesis of novel imidazo[1,2-a]pyridine-based derivatives, which have been evaluated for their in-vitro anticancer activity against human cancer cell lines such as HeLa and MCF-7 .
Microwave-Assisted Organic Synthesis
It is used in solvent- and catalyst-free synthesis methods under microwave irradiation, which is a more environmentally friendly and efficient approach to producing various heterocyclic compounds .
Bioactive Compound Development
Due to its bioactivity profile, the compound is instrumental in developing new bioactive compounds with potential antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Cyclin-Dependent Kinase Inhibitors
Researchers have described compounds synthesized from this chemical as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating cell cycle progression .
Calcium Channel Blockers
The compound has applications in the creation of calcium channel blockers, which are significant in treating various cardiovascular disorders .
GABA A Receptor Modulators
It is also used to synthesize GABA A receptor modulators, which have implications in treating conditions like anxiety, insomnia, and epilepsy .
Pharmaceutical Drug Synthesis
Lastly, this compound is a key intermediate in the synthesis of several commercialized drugs, such as the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprinone .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” would depend on factors such as its reactivity and the conditions under which it is handled and stored. As with all chemicals, appropriate safety precautions should be taken when handling this compound .
Future Directions
properties
IUPAC Name |
tert-butyl (3S)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHCVNXEEKFMLU-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester |
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